methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate
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Overview
Description
Methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzodioxole moiety, a furochromene core, and methoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multiple steps, including the formation of the benzodioxole and furochromene cores. Common reagents and conditions used in these reactions include:
5-bromo-benzo[d][1,3]dioxole: This is often used as a starting material.
Palladium(II) chloride (PdCl2): and : These are used as catalysts in cross-coupling reactions.
Cesium carbonate (Cs2CO3): This serves as a base.
1,4-dioxane: This is used as a solvent, typically at elevated temperatures (e.g., 130°C).
Ethyl bromoacetate: and : These are used in alkylation reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: This can result in the formation of alcohols or other reduced products.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential anticancer properties and other therapeutic uses.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and apoptosis. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 4,7-dimethoxy-5-methyl-1,3-benzodioxole
- 1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine .
Properties
Molecular Formula |
C22H18O9 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C22H18O9/c1-25-17-11(8-13-18(20(17)26-2)29-9-28-13)14-15-16(31-19(14)22(24)27-3)10-6-4-5-7-12(10)30-21(15)23/h4-8,14,19H,9H2,1-3H3 |
InChI Key |
UUFLUGRCQIXCBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3C(OC4=C3C(=O)OC5=CC=CC=C54)C(=O)OC)OCO2)OC |
Origin of Product |
United States |
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